Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside

Catalog No.
S683615
CAS No.
54400-75-8
M.F
C11H19NO6
M. Wt
261.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside

CAS Number

54400-75-8

Product Name

Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside

IUPAC Name

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-prop-2-enoxyoxan-3-yl]acetamide

Molecular Formula

C11H19NO6

Molecular Weight

261.27 g/mol

InChI

InChI=1S/C11H19NO6/c1-3-4-17-11-8(12-6(2)14)10(16)9(15)7(5-13)18-11/h3,7-11,13,15-16H,1,4-5H2,2H3,(H,12,14)/t7-,8-,9-,10-,11+/m1/s1

InChI Key

GFLRLITULFAIEW-ILAIQSSSSA-N

SMILES

CC(=O)NC1C(C(C(OC1OCC=C)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC=C)CO)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC=C)CO)O)O

Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside is a carbohydrate derivative with the molecular formula C11H19NO6. It is structurally characterized by an allyl group attached to the 2-acetamido-2-deoxy-alpha-D-glucopyranoside moiety. This compound is notable for its potential applications in carbohydrate chemistry, particularly as a precursor for synthesizing more complex carbohydrate structures. Its unique structure allows for various chemical modifications, making it a valuable compound in both synthetic and biological contexts .

Function as an Adjuvant in Vaccines:

Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside (also known as Allyl 2-Acetamido-2-Deoxy-α-D-Glucopyranoside) is a synthetic oligosaccharide, a type of sugar molecule, that has been studied for its potential applications in vaccines. It acts as an adjuvant, which is a substance added to vaccines to enhance the immune response to the vaccine antigen.

Studies have shown that Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside can bind to specific receptors on immune cells, such as Toll-like receptors (TLRs), which play a crucial role in initiating the immune response. This binding stimulates the immune system to produce a stronger and more specific response to the vaccine antigen, potentially leading to improved vaccine efficacy. [Source: National Institutes of Health, ]

Potential Applications in Cancer Immunotherapy:

Beyond its use in traditional vaccines, Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside is also being explored for its potential applications in cancer immunotherapy. This research area focuses on harnessing the body's immune system to fight cancer cells.

Studies suggest that Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside, when combined with tumor antigens, may stimulate the immune system to recognize and attack cancer cells more effectively. This approach holds promise for developing new and more effective cancer treatment strategies. [Source: National Cancer Institute, ]

Typical of glycosides and carbohydrates:

  • Glycosylation Reactions: The hydroxyl groups can participate in glycosylation, forming glycosidic bonds with other alcohols or phenols.
  • Hydrolysis: Under acidic or enzymatic conditions, it can be hydrolyzed to yield 2-acetamido-2-deoxy-alpha-D-glucopyranoside and allyl alcohol.
  • Reduction: The carbonyl groups can be reduced to alcohols, modifying the compound's reactivity and solubility.
  • Allylic Substitution: The allyl group can undergo substitution reactions, allowing for further functionalization of the molecule .

Research indicates that Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside exhibits biological activities relevant to enzyme inhibition. Specifically, it has been studied for its potential to inhibit hexosaminidases and β-glucuronidase, which are important in various metabolic processes. Such inhibition may have implications in therapeutic contexts, particularly concerning diseases involving glycosaminoglycan metabolism .

Several methods have been developed for synthesizing Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside:

  • Starting from Glucosamine: The synthesis often begins with glucosamine derivatives, which are then modified through acetylation and allylation.
  • Glycosylation Techniques: Utilizing glycosylation reactions with appropriate donors and acceptors to introduce the allyl group at the desired position.
  • Chemical Modifications: Subsequent steps may involve protecting groups and selective deprotection to yield the final product in high purity.

These methods allow for the efficient production of this compound while maintaining stereochemical integrity .

Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside has several applications:

  • Carbohydrate Chemistry: It serves as a building block for synthesizing more complex carbohydrates and glycoconjugates.
  • Biological Research: Its inhibitory properties make it useful in studying enzyme functions and potential therapeutic applications.
  • Drug Development: The compound's ability to modify biological pathways positions it as a candidate for drug design targeting specific metabolic disorders .

Interaction studies of Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside focus on its binding affinity to various enzymes. Notably, its interaction with hexosaminidases has been characterized, providing insights into its mechanism of action and potential therapeutic benefits. These studies often employ techniques such as surface plasmon resonance and isothermal titration calorimetry to quantify binding interactions and affinities .

Several compounds share structural similarities with Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside, including:

Compound NameStructural FeaturesUnique Aspects
2-Acetamido-2-deoxy-alpha-D-glucopyranoseLacks the allyl group; basic structure of glucopyranoseFundamental building block in glycoscience
N-acetyl-D-glucosamineAcetamido group attached to glucosaminePrecursor for glycosaminoglycans
Allyl 2-acetamido-2-deoxy-beta-D-glucopyranosideBeta configuration at the anomeric centerVariation in stereochemistry affects properties

Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside is unique due to its allyl substituent, which enhances its reactivity and potential applications in synthesis compared to its analogs .

XLogP3

-1.4

Dates

Modify: 2023-08-15

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